3-Diethylaminoacrolein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(diethylamino)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8(4-2)6-5-7-9/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNUNBYFDWXUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342378 | |
| Record name | 3-DIETHYLAMINO-2-PROPENAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13070-22-9 | |
| Record name | 3-DIETHYLAMINO-2-PROPENAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms Involving 3 Diethylaminoacrolein
Cycloaddition Reactions
3-Diethylaminoacrolein participates in several cycloaddition pathways, acting as a precursor to complex molecular architectures. These reactions leverage its electron-rich double bond and conjugated system to engage with suitable reaction partners.
[4+2] Cycloaddition with o-Quinone Methides
A significant application of this compound is its reaction with o-quinone methides (o-QMs), which are highly reactive intermediates. This process unfolds as a cascade reaction initiated by a [4+2] cycloaddition, also known as an oxa-Diels-Alder reaction. researchgate.netresearchgate.net In these sequences, o-QMs are typically generated in situ from stable precursors like naphthol Mannich bases. researchgate.netresearchgate.net The o-QM acts as the 4π component (heterodiene), while the electron-rich double bond of this compound serves as the 2π component (dienophile). researchgate.net This cycloaddition provides a direct route to chromene-based structures.
The reaction between in situ generated 1,2-naphthoquinone-2-methides and this compound yields 1H-benzo[f]chromene-2-carbaldehydes. researchgate.net This transformation highlights the complementary reactivity between the electron-deficient o-QM and the electron-rich, push-pull β-enaminoaldehyde. researchgate.net
While the primary pathway with o-QMs is often described as a formal [4+2] cycloaddition, related cascade reactions involving similar intermediates rely on electrocyclization. researchgate.net Specifically, oxa-6π electrocyclization is a key step in many formal [3+3] cycloadditions and other domino reactions that lead to pyran-containing heterocycles. mdpi.comresearchgate.net In these processes, a 1-oxatriene intermediate is formed, which then undergoes a disrotatory 6π-electron electrocyclic ring closure to form a 2H-pyran ring. mdpi.com This electrocyclization is often reversible, a feature that can be exploited to achieve thermodynamic control over the reaction products. mdpi.comresearchgate.net The stability of the resulting pyran scaffold often drives the equilibrium toward the cyclized product. mdpi.com
Formal [3+3] Cycloaddition Pathways via Derived Intermediates
This compound is not a direct participant in formal [3+3] cycloadditions. Instead, it serves as a precursor to the intermediates that engage in these reactions. The 1H-benzo[f]chromene-2-carbaldehydes, synthesized via the [4+2] cycloaddition mentioned previously, are key intermediates for subsequent formal [3+3] cycloaddition reactions. researchgate.net
In a representative example, 1H-benzo[f]chromene-2-carbaldehydes can react with nucleophiles like 2-naphthols in a process described as a formal [3+3] cycloaddition to prepare polycondensed chromeno[2,3-b]chromenes. researchgate.net This type of reaction typically proceeds in a stepwise manner, often involving a Knoevenagel condensation followed by an intramolecular oxa-6π electrocyclization to form the second heterocyclic ring. mdpi.comresearchgate.net
Cascade and Domino Reactions
Cascade reactions, also known as domino reactions, are processes involving two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. Derivatives of this compound are excellent substrates for initiating such sequences.
Knoevenagel Condensation in this compound-Initiated Sequences
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. acgpubs.org While this compound itself is an aldehyde, it is the aldehyde products derived from its initial reactions that typically participate in subsequent Knoevenagel condensations. researchgate.net
For instance, the 1H-benzo[f]chromene-2-carbaldehydes produced from the reaction of this compound and o-QMs can undergo a Knoevenagel condensation with active methylene compounds. researchgate.net This condensation is the first step of a cascade that can lead to complex polycyclic systems. researchgate.net A notable example is the reaction of 4Н-chromene-3-carbaldehydes with compounds like 4-hydroxythiocoumarin, which proceeds via a Knoevenagel condensation followed by an oxa-6π electrocyclization. researchgate.net This cascade approach efficiently builds molecular complexity from relatively simple starting materials. researchgate.netmdpi.com
The general scheme for such a cascade is presented in the table below, illustrating the versatility of the aldehyde functional group installed via this compound chemistry.
Table 1: Knoevenagel Condensation-Initiated Cascade Reactions
| Aldehyde Precursor (Derived from 3-DEA) | Active Methylene Compound | Catalyst (example) | Key Reaction Steps | Final Product Type |
| 4Н-Chromene-3-carbaldehyde | 4-Hydroxythiocoumarin | Ammonium Acetate | Knoevenagel Condensation, Oxa-6π Electrocyclization | Polycyclic Acetal (Thiochromeno[3',4':5,6]pyrano[2,3-b]chromen-6-one) researchgate.net |
| 4H-Chromene-3-carbaldehyde | Carbocyclic 1,3-Dicarbonyl Compounds | Acetic Acid | Knoevenagel Condensation, Oxa-6π Electrocyclization | Substituted Pyrano[2,3-b]pyran researchgate.net |
| Aromatic/Heteroaromatic Aldehydes | Malononitrile | Agro-waste extract | Knoevenagel Condensation | α,β–unsaturated benzylidene derivative acgpubs.org |
Nucleophilic Addition Steps in Multi-Component Systems
This compound, an electron-rich enamine, is a valuable component in multi-component reactions (MCRs), where its electrophilic β-carbon is susceptible to nucleophilic attack. This reactivity is harnessed to construct complex molecular architectures in a single pot. A key mechanistic feature in these systems is the initial nucleophilic addition, often a Michael or aza-Michael addition, which triggers a cascade of subsequent reactions.
In these MCRs, a nucleophile attacks the C-3 position of the acrolein backbone, leading to the formation of a transient enolate or a related intermediate. This step is crucial as it initiates the assembly of the final product by paving the way for further intramolecular or intermolecular transformations. For instance, in the synthesis of heterocyclic scaffolds, the nucleophilic addition of a species containing a secondary functional group can lead to subsequent cyclization and aromatization steps.
A notable example involves the reaction of this compound with a nucleophile and a third component. The initial Michael addition of the nucleophile to the β-position of this compound forms an intermediate which can then react with the third component. The diethylamino group often acts as a good leaving group in a subsequent elimination step, which helps to drive the reaction forward and form a stable final product. This strategy has been employed in the synthesis of various substituted aromatic and heterocyclic systems.
Research has demonstrated the utility of this compound as a three-carbon synthon in such reactions. The initial nucleophilic attack is a cornerstone of its synthetic utility in these complex transformations.
Table 1: Role of Nucleophilic Addition in Multi-Component Reactions with this compound
| Reactants | Key Mechanistic Steps | Product Type |
|---|---|---|
| This compound, Nucleophile (e.g., active methylene compound), Third Component | 1. Nucleophilic (Michael) addition to the β-carbon of the acrolein. 2. Intermediate reacts with the third component. 3. Elimination of diethylamine (B46881). | Highly substituted carbocyclic or heterocyclic compounds. |
Retro-Alder-ene Processes in Reaction Cascades
The involvement of this compound derivatives in complex reaction cascades that include retro-Alder-ene processes highlights its sophisticated role in modern organic synthesis. A retro-ene reaction is a pericyclic process that is the reverse of the ene reaction, often requiring thermal or catalytic activation to proceed. organic-chemistry.org
In specific domino reactions, a molecule assembled from a this compound precursor can undergo a retro-Alder-ene reaction as a key step to furnish the final product. For example, in the synthesis of certain N-(pyridin-2-yl)acrylamides, a complex cascade mechanism is proposed. researchgate.net This sequence can involve an initial condensation, an electrocyclization, a ring-opening, a nucleophilic addition, and culminates in a retro-Alder-ene reaction followed by another electrocyclic ring disclosure. researchgate.netresearchgate.net
While direct participation of this compound itself in a retro-Alder-ene step is less commonly documented, its derivatives are strategically designed to undergo such transformations within a broader reaction sequence. These cascades are powerful as they allow for the rapid construction of complex molecular frameworks from relatively simple starting materials. The retro-Alder-ene step, in this context, serves as a crucial bond-cleaving and rearrangement process that leads to the thermodynamically stable final product.
Table 2: Example of a Cascade Involving a Retro-Alder-ene Step
| Reaction | Proposed Mechanistic Cascade | Significance of Retro-Alder-ene Step |
|---|
Other Significant Reaction Types Facilitated by this compound
Beyond its role in the aforementioned mechanisms, this compound is a versatile reagent that participates in a variety of other significant chemical transformations.
[4+2] Cycloaddition Reactions: this compound can function as an electron-rich dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.org A prominent example is its reaction with o-quinone methides that are generated in situ from Mannich bases of naphthols. In this cascade reaction, the o-quinone methide acts as the diene, and this compound serves as the dienophile. The initial cycloaddition is followed by the elimination of diethylamine to afford 1H-benzo[f]chromene-2-carbaldehydes. researchgate.net This demonstrates the utility of this compound as a C3-building block for the construction of fused heterocyclic systems.
Synthesis of Pyrimidines: The compound is also a valuable precursor for the synthesis of pyrimidine (B1678525) derivatives. bhu.ac.in The reaction of this compound with amidines or guanidines provides a direct route to substituted pyrimidines. The reaction proceeds via an initial nucleophilic attack of the amidine/guanidine (B92328) on the carbonyl carbon of the acrolein, followed by an intramolecular Michael-type addition of the other nitrogen atom to the β-carbon. Subsequent elimination of diethylamine and water leads to the aromatic pyrimidine ring. This method is a straightforward approach to synthesizing pyrimidines, which are important scaffolds in medicinal chemistry. nih.gov
Table 3: Summary of Other Significant Reactions
| Reaction Type | Reactants | Mechanism Outline | Product Class |
|---|---|---|---|
| [4+2] Cycloaddition | Naphthol Mannich bases (precursor to o-quinone methide), this compound | In situ diene formation, Diels-Alder reaction, elimination of diethylamine. researchgate.net | Fused chromene derivatives. researchgate.net |
Applications of 3 Diethylaminoacrolein in Advanced Organic Synthesis
Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. 3-Diethylaminoacrolein has proven to be an effective reagent in the creation of diverse heterocyclic scaffolds.
Synthesis of Chromene Derivatives (e.g., 1H-Benzo[f]chromene-2-carbaldehydes)
A significant application of this compound is in the synthesis of chromene derivatives, particularly 1H-benzo[f]chromene-2-carbaldehydes. These compounds are synthesized through a cascade reaction involving naphthol Mannich bases and this compound. researchgate.netscispace.com The process is initiated by the in situ generation of 1,2-naphthoquinone-2-methides, which then undergo a [4+2] cycloaddition with the enamine functionality of this compound. researchgate.netscispace.com This is followed by the elimination of diethylamine (B46881) to yield the final chromene product. researchgate.netscispace.com This method provides an efficient route to a series of 1H-benzo[f]chromene-2-carbaldehydes. researchgate.netscispace.comresearchgate.net
| Reactants | Reaction Type | Product | Ref. |
| Naphthol Mannich bases, this compound | Cascade [4+2] cycloaddition, elimination | 1H-Benzo[f]chromene-2-carbaldehydes | researchgate.netscispace.com |
Formation of Polycondensed Chromeno[2,3-b]chromenes
Building upon the synthesis of chromene derivatives, this compound indirectly contributes to the formation of more complex polycondensed systems like chromeno[2,3-b]chromenes. The 1H-benzo[f]chromene-2-carbaldehydes, synthesized using this compound, serve as key precursors in a formal [3+3] cycloaddition reaction with 2-naphthols. researchgate.net This annulation strategy leads to the construction of the intricate tetracyclic framework of 7aH,15H-benzo[f]benzo researchgate.netmdpi.comchromeno[2,3-b]chromenes. researchgate.net The versatility of this approach is highlighted by the use of resorcinol, which results in a bisannulation product. researchgate.net
| Precursor | Reagent | Reaction Type | Product | Ref. |
| 1H-Benzo[f]chromene-2-carbaldehydes | 2-Naphthols | Formal [3+3] cycloaddition | 7aH,15H-Benzo[f]benzo researchgate.netmdpi.comchromeno[2,3-b]chromenes | researchgate.net |
Preparation of Pyridocoumarin Derivatives
The utility of this compound extends to the synthesis of pyridocoumarin derivatives. While not a direct reactant, the chromene-based structures derived from this compound are instrumental. Specifically, 4Н-chromene-3-carbaldehydes and 1Н-benzo[f]chromene-3-carbaldehydes react with 4-aminocoumarin (B1268506) to produce a range of pyridocoumarin derivatives. researchgate.netresearchgate.net The reaction mechanism involves a sequence of a Michael addition, the opening of the chromane (B1220400) ring, and subsequent cyclodehydration to form the final pyridocoumarin scaffold. researchgate.netresearchgate.net
Contribution to Cascade Heterocyclizations
This compound plays a crucial role in cascade heterocyclizations, a powerful strategy in organic synthesis that allows for the construction of complex molecules in a single step. The reaction between this compound and in situ generated ortho-quinone methides is a prime example. google.rugoogle.ru This process, involving a cascade reaction that includes a [4+2] cycloaddition and subsequent elimination of diethylamine, provides an efficient pathway to various chromene derivatives. researchgate.netscispace.com These cascade reactions are highly valued for their atom economy and for minimizing the number of synthetic steps and purification procedures. samgtu.ru
This compound as a Building Block in Complex Molecule Construction
The concept of "building blocks" in chemical synthesis refers to fundamental compounds that serve as starting materials for creating more intricate molecules. scbt.comfluorochem.co.uk this compound exemplifies such a building block, providing a versatile platform for the assembly of complex molecular architectures. scbt.comhilarispublisher.com
Integration into Advanced Synthetic Strategies
Advanced synthetic strategies often rely on the use of versatile and reactive starting materials to construct complex molecular targets efficiently. unito.itengineering.org.cnadelaide.edu.aucardiff.ac.uk this compound, with its inherent reactivity, is readily integrated into such strategies. Its ability to participate in cycloaddition reactions and serve as a precursor to a variety of heterocyclic systems makes it a valuable tool for synthetic chemists. researchgate.netscispace.comacs.org The development of automated synthesis platforms may further enhance the utility of building blocks like this compound, enabling the rapid generation of diverse small molecules for various applications. nih.gov The strategic use of such building blocks is central to modern organic synthesis, facilitating the creation of novel compounds with potential applications in medicinal chemistry and materials science. hilarispublisher.combeilstein-journals.org
Influence on Regioselectivity and Stereoselectivity in Complex Scaffolds
This compound serves as a versatile C3-building block in the construction of intricate molecular frameworks, where its inherent electronic properties exert significant control over the regioselectivity and stereoselectivity of key bond-forming reactions. As an electron-rich "push-pull" system, featuring an electron-donating diethylamino group conjugated with an electron-withdrawing aldehyde, it readily participates in a variety of pericyclic reactions, most notably cycloadditions. These reactions are powerful tools for forging complex scaffolds due to their ability to form multiple carbon-carbon bonds in a single, highly controlled step. numberanalytics.com
In the synthesis of complex heterocyclic systems, such as chromenes and their benzo-analogs, this compound has been utilized as a key reactant. researchgate.net For instance, in reactions with o-quinone methides generated in situ, it can participate in formal [4+2] cycloaddition (oxa-Diels-Alder) reactions. The regioselectivity of these cycloadditions is governed by the electronic nature of the reacting partners. imperial.ac.uk The electron-donating amino group of this compound directs the orientation of the addition, leading to a predictable and often single regioisomer. researchgate.netresearchgate.net This controlled addition is crucial for the synthesis of complex molecules where specific substitution patterns are required. nih.gov
A prime example is the reaction between naphthol Mannich bases (as precursors to o-quinone methides) and this compound to yield 1H-benzo[f]chromene-2-carbaldehydes. researchgate.net The reaction proceeds through an initial, highly regioselective oxa-Diels-Alder reaction, followed by the elimination of diethylamine to afford the final chromene structure. The regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the electron-rich this compound and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient o-quinone methide. imperial.ac.uk
The stereoselectivity of such cycloaddition reactions is also a critical factor, influenced by orbital symmetry, the specific substituents on the reactants, and the reaction conditions. numberanalytics.com Pericyclic reactions like the Diels-Alder reaction follow well-established stereochemical rules, often proceeding through a cyclic transition state that dictates the spatial arrangement of substituents in the product. uomustansiriyah.edu.iqyoutube.com For instance, the endo rule in Diels-Alder reactions often predicts the major diastereomer formed. While the initial cycloadduct from this compound often undergoes subsequent elimination, the principles of stereocontrol are fundamental to the design of syntheses targeting complex, three-dimensional scaffolds. numberanalytics.comnih.gov
Table 1: Regioselective Synthesis of 1H-Benzo[f]chromene-2-carbaldehydes
This table illustrates the reaction of a naphthol Mannich base with this compound, showcasing the reactants and the resulting complex chromene scaffold. The reaction proceeds with high regioselectivity. researchgate.net
| Reactant 1 (o-Quinone Methide Precursor) | Reactant 2 | Product |
| Naphthol Mannich Base | This compound | 1H-Benzo[f]chromene-2-carbaldehyde |
Biomimetic Synthesis Approaches Utilizing this compound-Derived Structures
Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing complex natural products. ulpgc.esnih.gov Many biosynthetic pathways involve key intermediates with structural motifs similar to this compound, such as α,β-unsaturated carbonyls derived from the deamination of amino acids. ulpgc.es These reactive intermediates are then elaborated into a vast array of natural products, including alkaloids, flavonoids, and terpenoids. Synthetic chemists can harness the reactivity of this compound and related structures to mimic these biosynthetic transformations, providing concise and effective routes to complex molecules. nih.govrsc.org
The structural unit of an amine-substituted acrolein is analogous to intermediates in various biosynthetic pathways. For example, the conversion of L-phenylalanine to cinnamic acid by phenylalanine ammonia (B1221849) lyase is a key step in the biosynthesis of numerous plant secondary metabolites. ulpgc.es This deamination process generates an α,β-unsaturated system that serves as a precursor for building complex molecular architectures. Synthetic strategies can employ this compound as a stable and versatile synthon to emulate these biosynthetic steps.
One biomimetic approach involves using this compound in cascade reactions to rapidly assemble polycyclic frameworks. For instance, inspired by the proposed biosynthesis of certain phloroglucinol (B13840) meroterpenoids, a synthetic strategy could involve the reaction of a β-caryophyllene-derived intermediate with an ortho-quinone methide, a reaction reminiscent of a hetero-Diels-Alder cycloaddition. nih.gov While not a direct use of this compound itself, the underlying principle of using a polarized, unsaturated aldehyde to engage in a key bond-forming event mimics the logic of biosynthesis.
The Kornblum-DeLaMare rearrangement, a transformation used in biomimetic natural product synthesis, involves the base-catalyzed decomposition of alkyl peroxides to yield a ketone and an alcohol, often proceeding through unsaturated intermediates. rsc.org The functional group array in this compound (enamine and aldehyde) makes it a suitable precursor for generating more complex structures that can then be subjected to biomimetic-type rearrangements or cyclizations to access natural product scaffolds. lkouniv.ac.inbeilstein-journals.org These strategies often lead to highly efficient syntheses of bioactive natural products. beilstein-journals.org
Table 2: Examples of Natural Product Classes with Biosynthetic Intermediates Structurally Related to this compound
This table highlights classes of natural products whose biosynthesis involves α,β-unsaturated carbonyl intermediates, which can be mimicked in the lab using reagents like this compound.
| Natural Product Class | Key Biosynthetic Precursor Type | Related Biomimetic Strategy | Representative Compound Example |
| Flavonoids | Cinnamic Acid Derivatives | Perkin Reaction, Claisen-Schmidt Condensation | Quercetin |
| Isoquinoline Alkaloids | Amino Acid-Derived Aldehydes/Ketones | Pictet-Spengler Reaction, Mannich Reaction | Morphine |
| Stilbenes | Phenylpropanoid Pathway Intermediates | Wittig Reaction, Heck Coupling | Resveratrol |
| Coumarins | Phenylpropanoid Pathway Intermediates | Perkin-Oglialoro Condensation, Pechmann Condensation | Warfarin |
Theoretical and Computational Investigations of 3 Diethylaminoacrolein Reactivity
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and reaction mechanisms of organic molecules. wikipedia.orgmdpi.com For push-pull systems like 3-diethylaminoacrolein, DFT methods can accurately model properties influenced by electron delocalization and charge polarization. researchgate.net Functionals like B3LYP are commonly employed to balance accuracy and computational cost, providing valuable insights into reaction pathways, transition states, and intermediates. nih.gov
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a fundamental approach to understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org In any reaction, the donation of electrons from the HOMO of one reactant to the LUMO of another is a key interaction governing the reaction's feasibility. libretexts.org
For this compound, the nitrogen of the diethylamino group acts as an electron donor, pushing electron density through the conjugated π-system to the electron-withdrawing acrolein moiety. This "push-pull" effect raises the energy of the HOMO and lowers the energy of the LUMO, thereby reducing the HOMO-LUMO gap. nih.gov A smaller HOMO-LUMO gap generally signifies higher reactivity. numberanalytics.com
The HOMO is typically localized on the electron-rich part of the molecule (the enamine side), making it susceptible to attack by electrophiles. Conversely, the LUMO is concentrated on the electron-deficient aldehyde portion, making it a target for nucleophiles. fiveable.me The specific energies and spatial distributions of these orbitals, which can be precisely calculated using DFT, are critical for predicting how this compound will interact with other reagents and for explaining its regioselectivity in reactions like cycloadditions. fiveable.meconicet.gov.ar
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital; the orbital with the highest energy that contains electrons. numberanalytics.com | Acts as an electron donor. Its energy level indicates the molecule's ability to react with electrophiles. fiveable.me |
| LUMO | Lowest Unoccupied Molecular Orbital; the orbital with the lowest energy that is empty of electrons. numberanalytics.com | Acts as an electron acceptor. Its energy level indicates the molecule's ability to react with nucleophiles. fiveable.me |
| HOMO-LUMO Gap | The energy difference between the HOMO and the LUMO. numberanalytics.com | A smaller gap generally correlates with higher reactivity, as less energy is required for electronic excitation. nih.gov |
Energetics and Stability of Intermediates and Transition States
Chemical reactions proceed from reactants to products through high-energy transition states and may involve the formation of more stable, yet transient, reaction intermediates. libretexts.orgbritannica.com An energy diagram, where the vertical axis represents potential energy and the horizontal axis represents the reaction coordinate, is used to visualize this pathway. libretexts.org
DFT calculations are instrumental in mapping these energy surfaces. nih.gov The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), which governs the reaction rate. libretexts.org Intermediates, such as carbocations or carbanions, appear as local minima on this energy profile, being more stable than the transition states but less stable than the reactants and products. fiveable.melibretexts.org
In reactions involving this compound, DFT can be used to calculate the energies of various potential intermediates and transition states, thereby predicting the most likely reaction pathway. For instance, in nucleophilic substitution reactions, the stability of anionic intermediates can be assessed to rationalize observed reactivity differences. sapub.org By comparing the activation energies for different possible routes (e.g., ortho vs. meta attack in an aromatic substitution), the selectivity of a reaction can be explained. researchgate.net The solvent's role can also be modeled, as it can interact differently with reactants and transition states, thereby altering the reaction's energetics. britannica.comresearchgate.net
Table 2: Components of a Reaction Energy Diagram
| Component | Definition | Location on Energy Diagram |
| Reactants | The starting materials of a chemical reaction. solubilityofthings.com | The initial energy level at the beginning of the reaction coordinate. |
| Transition State | A fleeting, high-energy molecular configuration where bonds are partially broken and formed. britannica.comsolubilityofthings.com | The peak of an energy barrier (a local maximum). fiveable.me |
| Intermediate | A relatively stable species formed between reaction steps. libretexts.orgsolubilityofthings.com | A valley between two transition states (a local minimum). fiveable.me |
| Products | The final molecules formed in a chemical reaction. solubilityofthings.com | The final energy level at the end of the reaction coordinate. |
| Activation Energy (Ea) | The minimum energy required to initiate a reaction; the difference in energy between reactants and the highest transition state. libretexts.org | The height of the energy barrier from the reactant's energy level. |
Investigation of Charge Distribution and Transfer in Reaction Mechanisms
The push-pull nature of this compound results in significant charge polarization across the molecule. researchgate.net The electron-donating diethylamino group creates a region of higher electron density (partial negative charge, δ-) at one end, while the electron-withdrawing carbonyl group creates a region of lower electron density (partial positive charge, δ+) at the other. DFT calculations, through methods like Natural Bond Orbital (NBO) analysis, can quantify this charge distribution. nih.gov
Understanding the charge distribution is crucial for predicting reactivity. Nucleophiles will be attracted to the electron-deficient carbon atoms, particularly the carbonyl carbon and the β-carbon, while electrophiles will target the electron-rich α-carbon and the nitrogen atom. ljmu.ac.uk
Furthermore, during a chemical reaction, charge is transferred between the reacting molecules. DFT studies can model this charge transfer process within the transition state. researchgate.net The extent and direction of charge transfer provide deep insights into the reaction mechanism. For example, in Diels-Alder reactions, the electron-releasing character of substituents on the dienophile can enhance charge transfer in the transition state, affecting the reaction's reactivity and selectivity. researchgate.net Analysis of how electron density is redistributed from a donor fragment to an acceptor fragment can confirm and quantify the push-pull effect at play during the reaction. conicet.gov.ar
Molecular Modeling and Simulation of Reactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. upc.edu For studying chemical reactions, these methods go beyond static pictures of molecules to explore their dynamic evolution over time. atomistica.online Molecular dynamics (MD) simulations, for instance, use classical mechanics (molecular mechanics force fields) to calculate the trajectory of atoms over time, providing insights into conformational changes and solvent effects. nih.govscielo.org.co
For reactions involving bond breaking and formation, a purely classical approach is insufficient. Here, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govscielo.org.co In a QM/MM simulation, the core part of the system where the reaction occurs (e.g., this compound and its immediate reaction partner) is treated with a high-level quantum mechanical method like DFT. The rest of the system, such as the solvent environment, is treated with a more computationally efficient molecular mechanics force field. nih.gov This approach allows for the simulation of reactions in a realistic environment, capturing how the surrounding molecules influence the reaction pathway and energetics. uniroma1.it Such simulations are vital for understanding reaction mechanisms, identifying intermediates, and calculating kinetic parameters. atomistica.onlineuniroma1.it
In Silico Approaches to Predict Reactivity and Selectivity
In silico methods refer to computational approaches used to predict chemical properties and reaction outcomes, offering a rapid and cost-effective alternative to experimental work. nih.goveuropa.eu These methods are increasingly used to rationalize and predict the reactivity and selectivity of organic reactions. researchgate.netchemrxiv.org
For a molecule like this compound, in silico models can predict its susceptibility to nucleophilic attack, a key aspect of its reactivity. ljmu.ac.uk By developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, it is possible to correlate calculated molecular descriptors (e.g., charge on a specific atom, HOMO/LUMO energies) with experimentally observed reactivity or toxicity. ljmu.ac.ukeuropa.eu
These predictive models can be used to screen virtual libraries of related compounds to identify those with desired reactivity profiles. For example, computational tools can automatically generate and analyze reaction intermediates for various substrates to predict the most likely product and rationalize regioselectivity by comparing the stability of different potential intermediates. nih.govresearchgate.net Such approaches have been successfully used to differentiate between competing reaction mechanisms and to predict the outcomes of catalytic reactions. nih.govchemrxiv.org These predictive capabilities are invaluable in chemical synthesis and materials design. nih.gov
Future Research Directions and Outlook
Exploration of Novel Reaction Methodologies with 3-Diethylaminoacrolein
This compound, a push-pull β-enaminoaldehyde, has demonstrated considerable potential in various synthetic transformations. Future research will likely focus on expanding its reaction repertoire, particularly in the realm of cascade and multicomponent reactions.
One promising area is its use in cycloaddition reactions. For instance, it has been successfully employed in [4+2] cycloaddition reactions with o-quinone methides, generated in situ from naphthol Mannich bases, to synthesize 1H-benzo[f]chromene-2-carbaldehydes. researchgate.netresearchgate.net This reaction proceeds through a cascade process involving the cycloaddition followed by the elimination of diethylamine (B46881). researchgate.net Further exploration of different dienophiles and diene systems could lead to a diverse range of complex heterocyclic structures.
The reactivity of this compound can also be harnessed to introduce unsaturated and reactive C3 groups into various nucleophilic and CH-acidic compounds. wikipedia.org Its reaction with guanidine (B92328) to form 2-aminopyrimidine (B69317) in near-quantitative yield highlights its utility in the synthesis of important nitrogen-containing heterocycles. wikipedia.org Future work could investigate its reactions with a broader range of nucleophiles to access novel vinylogous amide acetals and amidines. wikipedia.org
Multicomponent reactions (MCRs) represent another fertile ground for future research. fu-berlin.de MCRs offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. fu-berlin.de The development of novel MCRs involving this compound could provide rapid access to libraries of structurally diverse compounds with potential biological activity. For example, a multicomponent domino reaction involving a 1,3-dicarbonyl compound, acrolein, and 1-(2-aminoethyl)-pyrrole has been developed to synthesize polyheterocyclic structures. nih.gov Similar strategies could be adapted for this compound.
Vilsmeier reactions of porphyrins and chlorins with 3-dimethylaminoacrolein (B57599) have been shown to yield meso-(2-formylvinyl)porphyrins, which are precursors to various benzoporphyrin derivatives. acs.org Investigating analogous reactions with this compound could open up new avenues for the synthesis of novel photosensitizers and other functional macrocycles.
| Reaction Type | Reactants | Products | Key Features |
| [4+2] Cycloaddition | Naphthol Mannich bases, this compound | 1H-benzo[f]chromene-2-carbaldehydes | Cascade reaction, in situ generation of o-quinone methides. researchgate.netresearchgate.net |
| Nucleophilic Addition | Guanidine, 3-Dimethylaminoacrolein | 2-Aminopyrimidine | Near-quantitative yield. wikipedia.org |
| Vilsmeier Reaction | Porphyrins/Chlorins, 3-Dimethylaminoacrolein | meso-(2-Formylvinyl)porphyrins | Synthesis of benzoporphyrin precursors. acs.org |
Development of Asymmetric Synthesis Strategies Involving this compound
Asymmetric synthesis, the controlled formation of a specific stereoisomer, is a cornerstone of modern organic chemistry. wikipedia.orgscribd.comlibretexts.org The development of asymmetric strategies involving this compound is a critical area for future research, with the potential to generate chiral molecules of significant interest.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules as catalysts. mdpi.comnih.gov Chiral secondary amines, such as proline and its derivatives, are effective catalysts for a variety of transformations. nih.govthieme-connect.com These catalysts can activate α,β-unsaturated aldehydes like acrolein through the formation of iminium ions, enabling enantioselective reactions. nih.gov A similar approach could be applied to this compound, where a chiral amine catalyst could facilitate asymmetric additions to the enal system. For instance, an organocatalytic quadruple cascade reaction initiated by a Friedel–Crafts-type reaction has been described using acrolein, yielding highly functionalized cyclohexenecarbaldehydes with excellent stereoselectivity. nih.govthieme-connect.com
The [3+2] cycloaddition reaction between azomethine ylides and acrolein, catalyzed by a chiral secondary amine like L-proline, has been shown to produce pyrrolidine (B122466) cycloadducts with high diastereomeric and enantiomeric control. researchgate.net Adapting this methodology to this compound could provide access to novel chiral pyrrolidine derivatives.
The use of chiral auxiliaries is another established strategy for asymmetric induction. slideshare.net A chiral auxiliary can be temporarily attached to the this compound molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product.
Future research should focus on exploring a range of chiral catalysts and auxiliaries to control the stereoselectivity of reactions involving this compound. The development of efficient and highly stereoselective methods will be crucial for the synthesis of enantiopure compounds with potential applications in pharmaceuticals and materials science.
| Asymmetric Strategy | Catalyst/Reagent | Potential Reaction | Expected Outcome |
| Organocatalysis | Chiral secondary amines (e.g., proline derivatives) | Michael additions, Cycloadditions | Enantiomerically enriched products. nih.govthieme-connect.com |
| Organocatalysis | L-Proline | [3+2] Cycloaddition with azomethine ylides | Chiral pyrrolidine derivatives. researchgate.net |
| Chiral Auxiliaries | Removable chiral groups | Various addition and cycloaddition reactions | Diastereoselective synthesis leading to enantiomerically pure products after auxiliary removal. slideshare.net |
Computational Design and Optimization of this compound-Mediated Reactions
Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the outcomes of chemical transformations. unsw.edu.au Applying these methods to reactions involving this compound can accelerate the discovery and optimization of new synthetic methodologies.
Density Functional Theory (DFT) calculations can be employed to investigate the transition states of reactions involving this compound. This can provide insights into the factors that control reactivity and selectivity. For example, in the context of cycloaddition reactions, computational studies can help elucidate the origins of regioselectivity and diastereoselectivity. acs.org Such understanding is crucial for designing more efficient and selective reactions.
Computational modeling can also be used to design new catalysts for asymmetric reactions involving this compound. By simulating the interaction between the substrate, catalyst, and reagents, researchers can predict which catalyst structures are most likely to induce high levels of enantioselectivity. This in silico screening approach can significantly reduce the experimental effort required to identify optimal catalysts.
Furthermore, computational methods can aid in the design of novel multicomponent reactions. By analyzing the potential reaction pathways and intermediates, it may be possible to predict new combinations of reactants that will lead to the desired complex products. This predictive power can guide experimental work and expand the synthetic utility of this compound.
Role of this compound in Sustainable Synthetic Chemistry
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net this compound can play a role in advancing sustainable synthetic chemistry through several avenues.
The development of catalytic reactions using this compound is a key aspect of green chemistry. upv.es Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce waste by using only small amounts of a catalyst that can be recycled. researchgate.net Future research should focus on developing highly efficient and recyclable catalysts for reactions involving this compound.
Multicomponent reactions (MCRs) are another important tool for sustainable synthesis. fu-berlin.denih.gov By combining multiple reaction steps into a single pot, MCRs reduce solvent usage, energy consumption, and waste generation. The exploration of new MCRs featuring this compound aligns well with the principles of green chemistry.
The use of greener reaction media is also a critical consideration. jsynthchem.com Investigating the use of water, ionic liquids, or solvent-free conditions for reactions with this compound could significantly reduce the environmental impact of these synthetic processes. For example, the development of a green chemistry route for the synthesis of metronidazole (B1676534) utilized methanol (B129727) as a less toxic methylating agent and generated only water and ammonia (B1221849) as byproducts. nih.gov Similar strategies could be applied to reactions involving this compound.
By focusing on catalytic methods, multicomponent reactions, and environmentally benign reaction conditions, the future application of this compound in organic synthesis can be made more sustainable and environmentally friendly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
